molecular formula C12H16O3 B1272910 2-Butoxy-3-methoxybenzaldehyde CAS No. 65712-73-4

2-Butoxy-3-methoxybenzaldehyde

Cat. No.: B1272910
CAS No.: 65712-73-4
M. Wt: 208.25 g/mol
InChI Key: KFSWONZYRSVJJQ-UHFFFAOYSA-N
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Description

2-Butoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is a benzaldehyde derivative characterized by the presence of butoxy and methoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxy-3-methoxybenzaldehyde typically involves the formylation of O-alkyl guaiacols. One common method is the Vilsmeier-Haack reaction, where O-alkylation of guaiacol is followed by formylation using N-methylformanilide and phosphorus oxychloride . This reaction yields a mixture of 4-alkoxy-3-methoxybenzaldehyde and 3-alkoxy-4-methoxybenzaldehyde, which can be selectively dealkylated to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as O-alkylation, formylation, and selective dealkylation, optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products:

    Oxidation: 2-Butoxy-3-methoxybenzoic acid.

    Reduction: 2-Butoxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

2-Butoxy-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butoxy-3-methoxybenzaldehyde involves its interaction with cellular antioxidation systems. It acts as a redox-active compound, disrupting the balance of reactive oxygen species (ROS) and antioxidative defenses in cells . This disruption can lead to oxidative stress and cell damage, making it a potential antifungal agent.

Molecular Targets and Pathways:

    Superoxide dismutases (SODs): Enzymes that play a crucial role in the detoxification of superoxide radicals.

    Glutathione reductase: An enzyme involved in maintaining the reduced state of glutathione, a key cellular antioxidant.

Comparison with Similar Compounds

2-Butoxy-3-methoxybenzaldehyde can be compared with other benzaldehyde derivatives such as:

    Vanillin (4-hydroxy-3-methoxybenzaldehyde): Known for its use in flavoring and fragrance industries.

    Isovanillin (3-hydroxy-4-methoxybenzaldehyde): Similar to vanillin but with different substitution patterns on the benzene ring.

Uniqueness: The presence of both butoxy and methoxy groups in this compound provides it with unique chemical properties and reactivity compared to other benzaldehyde derivatives. This makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

2-butoxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-8-15-12-10(9-13)6-5-7-11(12)14-2/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSWONZYRSVJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388046
Record name 2-butoxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65712-73-4
Record name 2-butoxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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